Product packaging for Octadecanamide, N-methyl-(Cat. No.:CAS No. 20198-92-9)

Octadecanamide, N-methyl-

Cat. No.: B1619118
CAS No.: 20198-92-9
M. Wt: 297.5 g/mol
InChI Key: HNUFCQUTJXHEPI-UHFFFAOYSA-N
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Description

Contextualization within N-Methylated Fatty Acid Amides Research

N-Methyloctadecanamide belongs to the broader class of N-methylated fatty acid amides, which are characterized by a fatty acid acyl group linked to a methylamine. This class of compounds is part of the larger family of fatty acid amides, which are known for their diverse biological activities and industrial applications. nih.govmdpi.com The introduction of a methyl group on the nitrogen atom of the amide bond significantly alters the molecule's properties compared to its unsubstituted counterpart, octadecanamide (B89706). This methylation prevents the formation of intermolecular hydrogen bonds involving the amide nitrogen as a donor, which can influence solubility, melting point, and aggregation behavior. nih.govmasterorganicchemistry.com

Research into N-methylated fatty acid amides is extensive and covers a wide range of chain lengths and functionalities. nih.govvulcanchem.com Shorter-chain N-methylated amides are often studied for their solvent properties and as models for understanding the peptide bond in proteins. acs.org Longer-chain variants, such as N-methyloctadecanamide, are investigated for their surfactant properties, their role in biological systems, and their potential as precursors for other functional molecules. jocpr.com The synthesis of N-methyloctadecanamide can be achieved through various methods, including the reaction of stearic acid with methylamine. vulcanchem.com

Contemporary Significance in Chemical Biology and Advanced Materials

While specific research focused solely on N-methyloctadecanamide is somewhat limited, its significance can be inferred from studies on related long-chain N-alkyl amides and the broader field of fatty acid amides.

In the realm of chemical biology , fatty acid amides are recognized as a diverse class of bioactive lipids. nih.gov For instance, N-arachidonoylethanolamine (anandamide) and oleamide (B13806) are well-known signaling molecules in the nervous system. nih.gov While N-methyloctadecanamide has not been identified as a major endogenous signaling molecule, the study of such simple amides can provide insights into the structure-activity relationships of more complex bioactive lipids. Research has shown that long-chain fatty acid amides can be metabolized in biological systems, and understanding the metabolic fate of compounds like N-methyloctadecanamide is an area of interest. nih.gov One study has noted the presence of n-methyloctadecanamide as a constituent in biofuel derived from waste, suggesting its formation in complex biological and chemical processes. frontiersin.org

In the field of advanced materials , long-chain fatty acid amides are explored for their self-assembly properties, which can lead to the formation of gels, organogels, and other supramolecular structures. acs.orgresearchgate.net These materials can have applications in areas such as drug delivery, lubrication, and coatings. The N-methylation in N-methyloctadecanamide influences its packing and intermolecular interactions, which are critical for the formation of ordered structures. While specific studies on N-methyloctadecanamide as a primary component in advanced materials are not abundant, the principles derived from studies on similar N-alkyl amides are applicable. acs.org For example, a doctoral thesis has explored the reaction network for the removal of heteroatoms from N-methyl octadecanamide, which is relevant to the upgrading of biofuels, a key area in sustainable materials and energy. aau.dk

Identification of Knowledge Gaps and Emerging Research Avenues

The current body of research on N-methyloctadecanamide reveals several knowledge gaps and, consequently, promising avenues for future investigation.

A primary gap is the limited understanding of the specific biological activities of N-methyloctadecanamide. While the broader family of fatty acid amides has been extensively studied, the precise roles, if any, of N-methyloctadecanamide in cellular signaling or other biological processes remain largely unexplored. Future research could focus on screening this compound for activity in various biological assays to uncover potential pharmacological or physiological effects. nih.govmdpi.com

In the context of advanced materials , there is a need for more detailed studies on the self-assembly and material properties of pure N-methyloctadecanamide and its mixtures. Characterizing its phase behavior, gelation properties in different solvents, and performance as a lubricant or coating could unveil new applications. acs.orgresearchgate.net

Furthermore, the synthesis and derivatization of N-methyloctadecanamide present opportunities for further research. Developing more efficient and sustainable synthetic routes is a continuous goal in chemistry. nih.gov Additionally, using N-methyloctadecanamide as a platform to synthesize more complex molecules with tailored properties for specific applications in chemical biology or materials science is a promising direction.

Finally, its identification as a component in biofuel suggests that a deeper understanding of its formation pathways and its impact on fuel properties is warranted. frontiersin.orgaau.dk Research in this area could contribute to the development of more efficient and cleaner-burning biofuels. mdpi.combiofueljournal.comieabioenergy.commdpi.com

Data Tables

Table 1: Chemical Identity of Octadecanamide, N-methyl-

PropertyValueSource
IUPAC Name N-Methyloctadecanamide vulcanchem.com
CAS Number 20198-92-9
Molecular Formula C₁₉H₃₉NO vulcanchem.com
Molecular Weight 297.52 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H39NO B1619118 Octadecanamide, N-methyl- CAS No. 20198-92-9

Properties

IUPAC Name

N-methyloctadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20-2/h3-18H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUFCQUTJXHEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334129
Record name Octadecanamide, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20198-92-9
Record name Octadecanamide, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N Methyloctadecanamide

Established Synthetic Pathways for N-Methylated Fatty Amides

The creation of N-methylated fatty amides like N-methyloctadecanamide primarily involves two established synthetic routes: amidation reactions and N-alkylation. researchgate.netnanotrun.com

Amidation Reactions and Mechanisms

Direct amidation is a principal method for synthesizing fatty amides. nanotrun.com This process involves the reaction of a carboxylic acid, such as stearic acid, with an amine, in this case, methylamine. nanotrun.comnih.gov The reaction is typically conducted under specific conditions to facilitate the formation of the amide bond. nanotrun.com The general mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. nih.gov

One approach involves the direct coupling of carboxylic acids and amines. However, this can be thermodynamically unfavorable due to the formation of carboxylate-ammonium salts. nih.gov To circumvent this, coupling reagents are often employed to activate the carboxylic acid. nih.gov

Another method is the reaction of triglycerides with amines, which can be performed without a catalyst or solvent. google.com This direct formation from readily available glyceride feedstock offers a cost-effective and high-conversion route to fatty N-alkyl amides. google.com

The reaction conditions for direct amidation are generally mild, leading to high yields and good product quality. nanotrun.com However, the use of volatile or toxic amines can present challenges. nanotrun.com

N-Alkylation Strategies for Introducing Methyl Groups

N-alkylation is another key strategy for synthesizing N-methylated amides. This involves introducing a methyl group to the nitrogen atom of a pre-existing amide, such as octadecanamide (B89706) (stearamide). rsc.org A common method for this is the reaction of the amide with an alkylating agent like methyl iodide. researchgate.netrsc.org

The choice of alkylating agent and reaction conditions can influence the outcome of the reaction. For instance, alkylating agents with "hard" leaving groups, such as dimethyl sulfate (B86663) or methyl triflate, tend to result in O-alkylation of amides. In contrast, methyl iodide, with a "soft" leaving group, typically leads to N-alkylation. researchgate.net

The process can be optimized by using a base to deprotonate the amide, making the nitrogen more nucleophilic and facilitating the attack on the alkylating agent. rsc.org This method has been shown to be effective for the N-monomethylation of primary amines after their conversion to N-trifluoroacetyl derivatives. rsc.org

Catalytic and Non-Catalytic Approaches in Synthesis

Both catalytic and non-catalytic methods are employed in the synthesis of N-methyloctadecanamide and other fatty amides, each with distinct advantages and applications. nih.gov

Catalytic Approaches:

Catalytic methods are widely investigated to improve the efficiency and atom economy of amide synthesis. nih.gov Various catalysts can be used, including:

Ru(II) catalysts: These have been used in the tandem transformation of aldoximes into N-methylated amides using methanol (B129727) as the alkylating agent. researchgate.net

Boronic acids: Certain boronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA), have shown high activity in catalyzing direct amidation at room temperature. organic-chemistry.org

Iron oxides: A cooperative catalysis system using DABCO and Fe3O4 has been developed for the atom-economic synthesis of N-methyl amides from carboxylic acids. nih.govresearchgate.net

Calcium oxide (CaO): This non-toxic and low-cost solid catalyst has been used in the synthesis of fatty amides from fatty acids and amines. arpnjournals.org

Zirconium tetrachloride: This has been shown to be an efficient catalyst for the amidification of carboxylic acids. researchgate.net

Non-Catalytic Approaches:

Non-catalytic methods often rely on elevated temperatures or the use of highly reactive reagents. google.comrasayanjournal.co.inrsc.org

Direct reaction of glycerides and amines: Fatty N-alkyl amides can be synthesized directly from glycerides and amines without a catalyst, often in the melt phase. google.com

Microwave irradiation: Non-catalytic synthesis of fatty acid alkanolamides has been achieved using microwave irradiation, offering a rapid and efficient method. rasayanjournal.co.in

High-temperature water: The non-catalytic synthesis of certain amides has been accomplished in high-temperature water under pressure. rsc.org

The choice between catalytic and non-catalytic approaches depends on factors such as the desired scale of production, cost considerations, and the specific reactivity of the starting materials. nih.govgoogle.comnih.gov

Advanced Chemical Derivatization for Structural Modification

Chemical derivatization is a technique used to modify the chemical structure of a compound to enhance its properties for analysis or to create new functionalities. nih.govresearchgate.netlibretexts.org For N-methyloctadecanamide, derivatization can be employed to alter its physical or chemical characteristics.

Common derivatization strategies that could be applied to analogues or precursors of N-methyloctadecanamide include:

Acylation: This involves reacting compounds with active hydrogens (like those in precursor amines or alcohols) with carboxylic acids or their derivatives to form esters, thioesters, or amides. libretexts.org

Alkylation: This process replaces active hydrogens with an aliphatic or aliphatic-aromatic group. For instance, carboxylic acid precursors can be converted to esters. libretexts.org

Silylation: This is a common derivatization technique in gas chromatography where active hydrogens are replaced by a trimethylsilyl (B98337) group to increase volatility and thermal stability. tcichemicals.com

These derivatization techniques are crucial in metabolic profiling and the synthesis of novel compounds with specific biological activities. nih.govnih.gov For example, a series of fatty acid amides of catechol metabolites were synthesized to evaluate their biological activities. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-methyloctadecanamide. Key parameters that are often adjusted include temperature, reaction time, catalyst loading, and the molar ratio of reactants. researchgate.netgoogle.comnih.gov

Key Optimization Parameters and Findings:

ParameterEffect on Reaction and Yield
Temperature Elevated temperatures are often required, for example, 50°C for the alkylation of octadecanamide to overcome poor solubility. In other syntheses, temperatures can range from 80°C to 300°C. arpnjournals.orggoogle.com
Reaction Time Reaction times can vary significantly, from a few hours to 24 hours, depending on the specific method and reactants. google.comgoogle.com
Catalyst Concentration The concentration of the catalyst can significantly impact the reaction rate and yield. For instance, in some amidification reactions, a catalyst weight of 5% has been found to be optimal. arpnjournals.org
Molar Ratio of Reactants The ratio of the fatty acid or its derivative to the amine is a critical factor. Near-stoichiometric amounts are often preferred for economic and environmental reasons, though an excess of the amine can sometimes be used to drive the reaction to completion. google.com
Solvent The choice of solvent can influence the solubility of reactants and the reaction pathway. Some methods are preferably conducted without a solvent. google.com
Pressure Some amidation reactions are conducted under pressure to increase the reaction rate and prevent the loss of volatile reactants. google.com

Response Surface Methodology (RSM) is a statistical tool that can be used to systematically optimize multiple reaction variables simultaneously to achieve the highest possible yield. researchgate.net

Stereoselective Synthesis and Chirality in N-Methyloctadecanamide Analogues

While N-methyloctadecanamide itself is not chiral, the principles of stereoselective synthesis are highly relevant for the creation of its analogues that may contain chiral centers. Stereoselective synthesis aims to produce a specific stereoisomer of a molecule, which is crucial in fields like drug development where different stereoisomers can have vastly different biological activities. beilstein-journals.orgmdpi.comnih.govbris.ac.uknih.gov

Methods for Stereoselective Synthesis of Analogues:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature to synthesize the target molecule.

Asymmetric Catalysis: This involves the use of a chiral catalyst to induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer or diastereomer.

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. It is then removed in a subsequent step.

Recent research has focused on developing versatile and stereoselective routes for the synthesis of various chiral analogues, including those of nucleosides and other natural products. beilstein-journals.orgnih.govbris.ac.uk These methods often allow for late-stage diversification, providing access to a wide variety of structurally diverse and conformationally restricted analogues. mdpi.comnih.gov For example, stereoselective routes have been developed for the synthesis of new 2'-(S)-CCG-IV analogues, which are potent NMDA receptor agonists. nih.gov The synthesis of such analogues often involves key steps like stereoselective reductions, cross-coupling reactions, and selective protections and deprotections of functional groups. mdpi.comnih.gov

Biological Activities and Pharmacological Potential of N Methyloctadecanamide

Modulatory Effects on Cellular and Molecular Processes

N-methyloctadecanamide exhibits a range of effects on fundamental cellular and molecular pathways, including inflammation, microbial growth, oxidative stress, and cancer cell proliferation.

Anti-inflammatory Mechanisms and Pathways

While direct studies on N-methyloctadecanamide are limited, research on similar long-chain amide compounds suggests potential anti-inflammatory properties. The proposed mechanisms for these effects often involve the modulation of key inflammatory pathways. For instance, some similar compounds are hypothesized to inhibit the production of pro-inflammatory cytokines.

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. mdpi.comfrontiersin.org Activation of this pathway leads to the expression of various inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov Some bioactive compounds exert their anti-inflammatory effects by inhibiting the NF-κB pathway. mdpi.comfrontiersin.org Furthermore, the mitogen-activated protein kinase (MAPK) pathways, such as the ERK pathway, are also involved in regulating inflammatory responses. frontiersin.orgnih.gov Inhibition of these pathways can lead to a reduction in the production of inflammatory molecules. nih.gov

Heat shock proteins (HSPs), particularly Hsp70, are also implicated in the regulation of inflammation. frontiersin.org Hsp70 can modulate inflammatory responses by influencing the production of cytokines and the function of immune cells like dendritic cells and monocytes. frontiersin.org

Antimicrobial Efficacy and Mechanisms of Action

The structural characteristics of N-methyloctadecanamide, particularly its long hydrocarbon chain, suggest potential antimicrobial activity. The amphiphilic nature of such molecules allows them to interact with and disrupt microbial membranes, which can lead to cell lysis and death. This mechanism of membrane disruption is a common mode of action for many antimicrobial compounds. nih.gov

Antimicrobial peptides (AMPs), for example, often exert their effects by targeting and permeabilizing the cell membranes of microorganisms. nih.gov Some AMPs can also inhibit the synthesis of cell walls, nucleic acids, or proteins, and modulate the host's immune response. nih.gov For instance, nisin, a well-known AMP, targets lipid II in the bacterial cell wall to exert its antibacterial effect. nih.gov

The table below summarizes the antimicrobial mechanisms of action for some compound classes, which may share similarities with the potential action of N-methyloctadecanamide.

Antimicrobial Mechanism Description Example Compound/Class
Membrane DisruptionThe compound integrates into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents.Antimicrobial Peptides (AMPs) nih.gov
Inhibition of Cell Wall SynthesisThe compound interferes with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.Nisin nih.gov
Inhibition of Protein SynthesisThe compound binds to bacterial ribosomes, inhibiting the translation of essential proteins.Pyrrhocoricin nih.gov
Inhibition of Nucleic Acid SynthesisThe compound interferes with the replication or transcription of microbial DNA or RNA.Microcin J25 nih.gov

Antioxidant Properties and Reactive Species Scavenging

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules that can cause damage to cells and contribute to various diseases. Antioxidants are substances that can neutralize these harmful species. bjournal.orgnih.gov The potential antioxidant activity of N-methyloctadecanamide can be inferred from studies on similar compounds and general mechanisms of antioxidant action.

The primary mechanisms by which compounds scavenge free radicals include hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT). rsc.org In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. rsc.org In the SET-PT mechanism, the antioxidant first transfers an electron to the radical, followed by the transfer of a proton. rsc.org

Several studies have investigated the scavenging potential of various compounds against different reactive species. For instance, taurine (B1682933) has been shown to scavenge peroxyl radicals, nitric oxide, and superoxide. nih.gov Similarly, 5-aminosalicylic acid (5-ASA), a metabolite of sulfasalazine, is an effective scavenger of a wide range of ROS and RNS. nih.gov The ability of a compound to act as an antioxidant is often linked to its chemical structure, such as the presence of phenolic hydroxyl groups. rsc.orgscienceopen.com

The table below outlines some common reactive species and compounds known to scavenge them.

Reactive Species Scavenging Compounds/Classes
Peroxyl Radical (ROO•)Taurine nih.gov, 5-Aminosalicylic acid nih.gov
Nitric Oxide (•NO)Taurine nih.gov, 5-Aminosalicylic acid nih.gov
Superoxide (O2•–)Taurine nih.gov
Hypochlorous Acid (HOCl)5-Aminosalicylic acid nih.gov
Peroxynitrite (ONOO–)Taurine nih.gov, 5-Aminosalicylic acid nih.gov

Investigational Anti-cancer Activities and Cellular Targets

The potential for N-methyloctadecanamide to exhibit anti-cancer activity is an area of ongoing investigation. Research into various compounds has identified several key cellular targets and pathways that are crucial in cancer development and progression. nih.gov These include kinases, tubulin, and cancer stem cells. nih.gov

Many modern anti-cancer drugs are designed to target specific molecules or pathways that are dysregulated in cancer cells. nih.gov For example, some drugs inhibit protein kinases that are involved in cancer cell growth and survival. nih.gov Others target tubulin, a protein essential for cell division. nih.gov

Studies on various extracts and synthetic compounds have demonstrated anti-cancer effects through different mechanisms. For instance, an ethanol (B145695) extract of the microalga Micractinium sp. was found to have anti-inflammatory and anti-cancer properties, modulating the expression of genes involved in cell cycle regulation and inducing apoptosis in colon cancer cells. medsci.org Similarly, a newly synthesized chalcone (B49325) derivative showed potent cytotoxic effects against human lung and colon cancer cells. ejmo.org

A key aspect of some anti-cancer therapies is the ability to specifically target cancer cells while sparing normal cells. nih.gov One approach involves targeting proteins that are overexpressed on the surface of cancer cells, such as glucose-regulated protein 78 kDa (GRP78). nih.gov

The table below lists some cellular targets and the corresponding anti-cancer mechanisms.

Cellular Target Mechanism of Action Example
Protein KinasesInhibition of signaling pathways involved in cell proliferation and survival. nih.govKinase Inhibitors nih.gov
TubulinDisruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govTubulin Inhibitors nih.gov
GRP78Targeting a cancer cell-surface protein to induce cytotoxicity. nih.govInauhzin-C nih.gov
Cell Cycle Regulators (e.g., CDK4/6)Induction of cell cycle arrest, preventing cancer cell proliferation. medsci.orgEthanol extract of Micractinium sp. medsci.org

Interaction with Biological Membranes and Components

The interaction of N-methyloctadecanamide with biological membranes is likely influenced by its amphipathic nature, characterized by a polar head group and a long, nonpolar hydrocarbon tail. Biological membranes are complex structures primarily composed of a lipid bilayer, proteins, and cholesterol. harvard.eduoregonstate.education

The hydrophobic tails of lipids, including potentially N-methyloctadecanamide, tend to be sequestered away from the aqueous environment, while the polar head groups interact with water. harvard.eduoregonstate.education This hydrophobic effect is a major driving force in the self-assembly of lipid bilayers. harvard.edu The long hydrocarbon chain of N-methyloctadecanamide would likely intercalate into the hydrophobic core of the lipid bilayer. nih.gov

The interaction of molecules with biological membranes can significantly affect membrane properties such as fluidity and permeability. nih.gov For example, cholesterol, an important component of animal cell membranes, can modulate membrane fluidity. harvard.edu The presence of long-chain amides like N-methyloctadecanamide within the membrane could also influence the packing and organization of the lipid molecules. nih.gov

These interactions are crucial for the transport of substances across the cell membrane and can be a key factor in the biological activity of a compound. nih.govnih.gov The ability of a molecule to cross the plasma membrane is often related to its lipophilicity. nih.gov

Receptor Modulation and Enzyme Activity Regulation

N-methyloctadecanamide may exert some of its biological effects through the modulation of specific receptors and the regulation of enzyme activity.

Receptor Modulation: Receptors are proteins that bind to specific molecules (ligands) and initiate a cellular response. Some compounds can act as allosteric modulators, binding to a site on the receptor that is distinct from the primary binding site. wikipedia.org This binding can either enhance (positive modulation) or inhibit (negative modulation) the receptor's response to its natural ligand. wikipedia.org For example, N-methyl-D-aspartate (NMDA) receptors, which are important in the central nervous system, are subject to modulation by various ligands. frontiersin.orgnih.gov

Enzyme Activity Regulation: Enzymes are proteins that catalyze biochemical reactions. The activity of enzymes can be regulated in several ways, including allosteric regulation and covalent modification. mgcub.ac.in Allosteric regulators bind to a site on the enzyme other than the active site, causing a conformational change that alters the enzyme's activity. mgcub.ac.in Covalent modification involves the addition or removal of chemical groups, such as phosphate (B84403) groups, which can switch an enzyme between its active and inactive forms. mgcub.ac.in Some antimicrobial peptides have been found to inhibit the activity of bacterial enzymes like DnaK. nih.gov

The potential for N-methyloctadecanamide to modulate receptor and enzyme activity would depend on its ability to bind to specific sites on these proteins, which would be determined by its three-dimensional structure and chemical properties.

Mechanistic Investigations and Molecular Target Elucidation for N Methyloctadecanamide

Elucidation of Specific Cellular and Subcellular Targets

The identification of specific cellular and subcellular targets is a foundational step in understanding the mechanism of action of any bioactive compound. For N-methyloctadecanamide, this would involve a series of experiments to determine where the molecule accumulates and with which cellular components it interacts. Techniques such as radiolabeling the compound or using fluorescent tags would enable visualization of its distribution within cells. Subsequent analysis with confocal microscopy or subcellular fractionation coupled with mass spectrometry could pinpoint its localization to specific organelles like the mitochondria, endoplasmic reticulum, or the plasma membrane. While studies have investigated the general class of N-acyl amides, specific data pinpointing the subcellular localization of N-methyloctadecanamide remains to be broadly published.

Analysis of Signaling Pathway Perturbations

Once potential targets are identified, the next step is to understand how N-methyloctadecanamide affects intracellular signaling pathways. This would involve treating cells with the compound and then analyzing changes in the activity of key signaling molecules. Techniques such as Western blotting, ELISA, and phosphoproteomics screens can be employed to assess the phosphorylation status and abundance of proteins involved in major signaling cascades (e.g., MAPK/ERK, PI3K/Akt, NF-κB). For instance, if N-methyloctadecanamide were to interact with a G-protein coupled receptor, researchers would investigate downstream changes in second messengers like cAMP or inositol (B14025) phosphates. However, specific studies detailing which signaling pathways are perturbed by N-methyloctadecanamide are not readily found in current literature.

Studies on Protein and Lipid Interactions

Direct interactions with proteins and lipids are central to the function of many small molecules. Investigating these interactions for N-methyloctadecanamide would require a range of biophysical and biochemical techniques. Methods like affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) could be used to identify and quantify the binding of N-methyloctadecanamide to specific proteins. Similarly, its interactions with lipid bilayers could be studied using techniques such as differential scanning calorimetry (DSC) or nuclear magnetic resonance (NMR) spectroscopy to understand how it might alter membrane fluidity or domain formation. While the broader class of N-acyl amides is known to interact with various proteins and lipids, specific binding partners and affinity data for N-methyloctadecanamide are not well-documented.

Enzymatic Kinetics and Inhibition/Activation Profiling

Many drugs exert their effects by modulating the activity of enzymes. A thorough investigation of N-methyloctadecanamide would include screening it against a panel of relevant enzymes to identify any inhibitory or activating effects. For any identified enzyme targets, detailed kinetic studies would be performed to determine the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition) and to calculate key parameters such as the inhibition constant (Ki) or activation constant (Kact). For example, fatty acid amide hydrolase (FAAH) is a key enzyme in the metabolism of related endocannabinoids, and its interaction with N-methyloctadecanamide would be a logical focus of such studies. However, comprehensive enzymatic profiling and kinetic data for N-methyloctadecanamide are not widely available.

Structure Activity Relationship Sar Analysis of N Methyloctadecanamide and Its Analogues

Influence of N-Methylation on Biological Potency and Selectivity

The methylation of the amide nitrogen is a critical determinant of the biological activity of fatty acid amides. In a study comparing various amide derivatives, methylation of the amide nitrogen was found to produce a more active antimicrobial compound, with the N,N'-dimethyl amide being even more active than the N-methyl compound. asm.org This suggests that substitution on the nitrogen atom can significantly enhance potency.

N-methylation has been shown to modify the conformation, bioactivity, lipophilicity, and bioavailability of peptides. researchgate.net For instance, in a study of almiramide analogues, derivatives with a single methyl group on the first or fifth residue amide nitrogen showed greater activity against Leishmania protozoa than the non-methylated or permethylated versions. researchgate.net While this study was on a more complex peptide, it highlights the principle that strategic N-methylation can be a powerful tool to modulate biological activity. In some cases, however, N-methylation can have a negative effect on antimicrobial activity, possibly due to conformational changes or a reduced ability to form necessary hydrogen bonds. nih.gov

The presence of the N-methyl group in N-methyloctadecanamide distinguishes it from its parent compound, octadecanamide (B89706), and from other endogenous fatty acid amides like oleamide (B13806). nih.gov This structural modification can influence how the molecule interacts with its biological targets, potentially altering its binding affinity and selectivity for receptors or enzymes like fatty acid amide hydrolase (FAAH), which is responsible for the degradation of many fatty acid amides. nih.govnih.gov

Impact of Alkyl Chain Length and Saturation on Activity

The length and degree of saturation of the alkyl chain are crucial factors governing the biological activity of N-acyl amides.

Saturation: The presence or absence of double bonds in the alkyl chain also significantly impacts activity. For instance, the inhibition of T-type calcium channels by N-acyl ethanolamides is dependent on the degree of unsaturation but not on the alkyl chain length. nih.gov Inhibition increases for polyunsaturated fatty acids when cis-double bonds are located near the carboxyl group. nih.gov In another study, unsaturated fatty alkanolamides generally showed higher cytotoxic activity against HeLa cell lines compared to their saturated counterparts. ekb.eg However, for antimicrobial activity, a long, saturated alkyl chain was found to be more advantageous. ekb.eg This highlights that the effect of saturation is also context-dependent.

The C18 saturated chain of N-methyloctadecanamide places it in the category of long-chain fatty acid amides, where the hydrophobic interactions of the long alkyl chain are expected to play a significant role in its biological activity.

Role of Substituents on Amide Nitrogen and Terminal Alkyl Chain

Modifications to the substituents on both the amide nitrogen and the terminal end of the alkyl chain can dramatically alter the biological activity of fatty acid amides.

Substituents on Amide Nitrogen: As discussed in section 5.1, methylation of the amide nitrogen often enhances biological activity. asm.org Replacing the N-methyl group with larger alkyl groups or other functional groups can modulate potency and selectivity. For example, in a study of O-aryl carbamates as FAAH inhibitors, replacing a cyclohexyl ring with various other substituents of different sizes, shapes, and lipophilicity led to significant improvements in potency. nih.gov This indicates that the N-substituent fits into a lipophilic region of the substrate-binding site. nih.gov The general synthesis of monosubstituted and disubstituted amides can be achieved from fatty acids and alkylamines. researchgate.net

Substituents on the Terminal Alkyl Chain: Introducing functional groups to the terminal end of the alkyl chain can also have a profound effect. For example, the addition of a hydroxyl group to oleylamide did not enhance its antimicrobial activity and may have even lessened it. asm.org In another study, the introduction of a phenyl group at the end of a nonanoic acid chain resulted in differing inhibitory effects on sodium channel isoforms. nih.gov These findings underscore the importance of the terminal region of the alkyl chain in receptor or enzyme recognition and binding.

The table below summarizes the effect of different substituents on the activity of fatty acid amide analogues based on various studies.

Compound Class Substituent Modification Observed Effect on Activity Reference
N-Alkyl AmidesShorter alkyl chain (e.g., N-propyl-butyramide)Increased antinemic activity researchgate.net
N-Alkyl Tyrosine/DOPA EstersLonger alkyl chain (C8-C14)Increased antimicrobial activity (with cut-off effect) academie-sciences.fr
Fatty AlkanolamidesUnsaturated alkyl chainHigher cytotoxicity ekb.eg
Fatty AlkanolamidesLong, saturated alkyl chainHigher antimicrobial activity ekb.eg
O-Aryl Carbamatesβ-naphthylmethyl on NSignificant improvement in FAAH inhibition nih.gov
OleylamideTerminal hydroxyl groupNo enhancement of antimicrobial activity asm.org

Conformational Flexibility and Receptor Binding

The three-dimensional shape, or conformation, of N-methyloctadecanamide is a key factor in its ability to bind to and interact with biological receptors or enzymes. The long, flexible octadecyl chain allows the molecule to adopt numerous conformations.

The binding of a ligand to a receptor often involves a process of "conformational selection," where the receptor exists in an equilibrium of different conformational states, and the ligand preferentially binds to and stabilizes a specific active conformation. nih.gov For N-methyl-d-aspartate (NMDA) receptors, ligand binding induces a closure of the clamshell-shaped ligand-binding domain, with full agonists promoting faster dynamic motions between conformational states. nih.gov Similarly, the activation of arrestins, a class of signaling proteins, involves significant conformational changes, such as the release of the C-tail upon receptor binding. nih.gov

Computational and In Silico SAR Prediction

In recent years, computational methods, often referred to as in silico studies, have become indispensable tools for predicting the structure-activity relationships of new compounds, thereby accelerating the drug discovery process. oncodesign-services.com These methods include quantitative structure-activity relationship (QSAR) modeling, molecular docking, and machine learning algorithms. mdpi.comuran.ua

QSAR: QSAR models generate mathematical equations that correlate the chemical structure of a compound with its biological activity. taylorfrancis.com These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the activity of untested compounds. taylorfrancis.com This approach has been successfully applied to various classes of compounds, including FAAH inhibitors. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme, as well as the binding affinity. nih.gov For example, docking studies of FAAH inhibitors have revealed that the N-terminal group of O-arylcarbamates fits into a lipophilic region of the substrate-binding site. nih.gov Similarly, docking of quinolinium analogues into the nicotinamide (B372718) N-methyltransferase (NNMT) substrate-binding site showed a strong correlation between the predicted binding scores and experimentally determined inhibitory concentrations. nih.gov

Machine Learning and AI: Modern approaches utilize machine learning and artificial intelligence to build predictive models from large datasets of compounds and their biological activities. mdpi.com For instance, a genetic algorithm was used to select the most relevant molecular descriptors for predicting FAAH inhibitors, improving the accuracy of the resulting AI model. mdpi.com

In silico target prediction for related fatty hydroxamic acids suggested that cannabinoid receptors and FAAH are the most probable targets. preprints.org These computational tools allow researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. nih.govdovepress.comnih.gov

Experimental Strategies for SAR Elucidation

The elucidation of structure-activity relationships is fundamentally an experimental endeavor that involves a cycle of designing, synthesizing, and testing new molecules. oncodesign-services.commonash.edu

Synthesis of Analogues: A cornerstone of SAR studies is the chemical synthesis of a series of related compounds, or analogues, where specific parts of the lead molecule are systematically modified. oncodesign-services.com For N-methyloctadecanamide, this would involve synthesizing analogues with different alkyl chain lengths, degrees of saturation, and various substituents on the amide nitrogen and the terminal alkyl chain.

Common synthetic routes for producing fatty acid amides include:

The reaction of a fatty acid with anhydrous ammonia (B1221849) or an appropriate amine, sometimes with enzymatic catalysis. researchgate.netresearchgate.net

The conversion of a fatty acid to its acyl chloride, followed by reaction with an amine. jst.go.jpmdpi.com

The use of coupling reagents like N,N'-carbonyldiimidazole or dicyclohexylcarbodiimide (B1669883) to facilitate amide bond formation. nih.gov

Curtius rearrangement can also be employed in some synthetic strategies. acs.org

Biological Evaluation: Once synthesized, the analogues are subjected to a battery of biological assays to determine their activity. The choice of assay depends on the hypothesized biological target. For compounds like N-methyloctadecanamide, relevant assays could include:

Receptor Binding Assays: To measure the affinity of the compounds for specific receptors, such as cannabinoid receptors. nih.gov

Enzyme Inhibition Assays: To determine the potency of compounds as inhibitors of enzymes like fatty acid amide hydrolase (FAAH). nih.govtandfonline.com This often involves measuring the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. mdpi.com

Cell-Based Assays: To evaluate the effect of the compounds on cellular processes, such as cell viability (cytotoxicity), proliferation, or the activation of signaling pathways. ekb.egnih.gov

In Vivo Models: Promising compounds may be advanced to in vivo studies in animal models to assess their effects on physiological processes like pain, inflammation, or sleep. nih.govnih.gov

The data generated from these experiments—such as IC50 values, binding constants (Ki), and measures of cellular response—are then used to build a comprehensive SAR profile, guiding the design of the next generation of more potent and selective molecules.

Metabolic Pathways and Biotransformation of N Methyloctadecanamide

Methylation Processes in Biological Systems

Methylation is a ubiquitous and vital biochemical reaction involving the transfer of a methyl group (—CH₃) to a substrate, such as a protein, lipid, or DNA. britannica.com This process is fundamental to the regulation of gene expression, protein function, and the metabolism of various molecules. open.ac.uknih.govdovepress.com In biological systems, methylation is catalyzed by a class of enzymes known as methyltransferases, which utilize a universal methyl donor, S-adenosylmethionine (SAM). nih.govdovepress.com

The biosynthesis of N-methyloctadecanamide involves the N-methylation of an octadecanamide (B89706) molecule. While the specific enzymes responsible for the endogenous synthesis of N-methyloctadecanamide are not yet fully characterized, the general mechanism of N-methylation is well-established. plos.org This class of reactions is significant in biochemistry, giving rise to a variety of important biomolecules. plos.org For instance, phosphoethanolamine N-methyltransferases (PEAMTs) are critical enzymes that catalyze methylations essential for lipid homeostasis in plants. nih.gov Similarly, nicotinamide-N-methyltransferase (NNMT) plays a role in regulating lipid metabolism in hepatocytes through its influence on SAM levels. nih.gov The formation of N-methyloctadecanamide likely follows these established principles of enzyme-catalyzed N-methylation.

Table 1: Key Concepts in Biological Methylation

Concept Description Relevance to N-Methyloctadecanamide
Methyl Group A functional group derived from methane (B114726) (—CH₃). The key chemical group added to octadecanamide to form the title compound. britannica.com
Methylation The addition or substitution of a methyl group on a substrate. britannica.comopen.ac.uk The core process for the biosynthesis of N-methyloctadecanamide.
Methyltransferases Enzymes that catalyze the transfer of a methyl group. The likely class of enzymes responsible for synthesizing N-methyloctadecanamide. nih.govnih.gov

| S-adenosylmethionine (SAM) | The universal methyl donor for most methylation reactions in biological systems. nih.govdovepress.com | The probable source of the methyl group for the N-methylation of octadecanamide. |

Enzymatic Pathways of Biotransformation

The biotransformation of N-methyloctadecanamide involves enzymatic reactions that modify its structure, typically to facilitate excretion or to alter its biological activity. The primary pathways implicated in the metabolism of N-methyl amides are oxidative N-dealkylation by cytochrome P450 enzymes and potential hydrolysis by amidases.

Cytochrome P450 (CYP450) System: The CYP450 superfamily of enzymes is a major player in the metabolism of a vast array of endogenous and exogenous compounds. nih.govresearchgate.net For N-methyl amides, CYP450 enzymes catalyze oxidative N-demethylation. dovepress.comacs.org This process begins with the abstraction of a hydrogen atom from the methyl carbon, creating a carbon-centered radical intermediate. open.ac.uk This intermediate is then hydroxylated to form a relatively stable N-hydroxymethyl-amide, also known as a carbinol-amide. nih.govresearchgate.net This carbinol-amide intermediate subsequently decomposes to yield the N-dealkylated amide (octadecanamide) and formaldehyde. dovepress.comresearchgate.net

Fatty Acid Amide Hydrolase (FAAH): FAAH is a key serine hydrolase enzyme responsible for the degradation of numerous fatty acid amides, including the endocannabinoid anandamide (B1667382) and the sleep-inducing lipid oleamide (B13806). nih.govnih.gov FAAH terminates the signaling of these molecules by hydrolyzing them to their corresponding fatty acid and amine. nih.gov The enzyme has a broad substrate specificity, acting on primary fatty acid amides and N-acylethanolamines. nih.govresearchgate.netuniprot.org While FAAH's activity on secondary N-methyl fatty acid amides like N-methyloctadecanamide has not been definitively confirmed, its known role in hydrolyzing a wide range of lipid amides suggests it as a potential, albeit unproven, pathway for the degradation of this compound into stearic acid and methylamine. nih.govmdpi.com

Identification and Characterization of Metabolites

The biotransformation of N-methyloctadecanamide is expected to produce specific metabolites that can be identified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Based on the known enzymatic pathways for related compounds, two primary sets of metabolites can be predicted.

N-Demethylation Metabolites: The action of CYP450 enzymes on N-methyloctadecanamide leads to N-demethylation. dovepress.com This pathway yields two main products:

Octadecanamide: The primary amide resulting from the removal of the methyl group.

Formaldehyde: A one-carbon compound released during the breakdown of the intermediate. researchgate.net

The process also involves the transient formation of N-hydroxymethyl-octadecanamide , a carbinol-amide intermediate which has been shown to be stable enough for characterization in the metabolism of other N-methyl amides. nih.govresearchgate.net

Hydrolysis Metabolites (Putative): If N-methyloctadecanamide is a substrate for an amidase like FAAH, hydrolysis would cleave the amide bond. This speculative pathway would produce:

Stearic Acid (Octadecanoic Acid): The 18-carbon saturated fatty acid.

Methylamine: The simplest primary amine.

Table 2: Predicted Metabolites of N-Methyloctadecanamide

Metabolic Pathway Enzyme System (Predicted) Key Intermediate Final Metabolites
N-Demethylation Cytochrome P450 (CYP450) N-Hydroxymethyl-octadecanamide Octadecanamide, Formaldehyde

| Hydrolysis (Putative) | Fatty Acid Amide Hydrolase (FAAH) | N/A | Stearic Acid, Methylamine |

Role in Lipid Metabolism and Homeostasis

Lipid homeostasis is the tight regulation of lipid synthesis, breakdown, and transport, which is essential for maintaining cellular structure, energy storage, and signaling. frontiersin.orgfrontiersin.org Disruptions in lipid homeostasis are linked to numerous diseases. frontiersin.orgelifesciences.org The presence of N-methylated compounds and the enzymes that produce them points to a role in this regulatory network.

N-methyltransferases have been shown to be critical for maintaining lipid homeostasis. nih.gov For example, specific N-methyltransferases are essential for the synthesis of phosphatidylcholine, a major component of cellular membranes, and their absence leads to drastically altered lipid profiles. nih.gov Furthermore, enzymes like nicotinamide-N-methyltransferase are known to regulate lipid metabolism in liver cells. nih.gov

While the precise function of N-methyloctadecanamide itself is not yet well-defined, its identity as an endogenous fatty acid amide suggests it is part of the complex lipidome that governs cellular health. nih.govnih.gov Fatty acid amides as a class are known bioactive signaling molecules that can influence processes like inflammation and energy balance. nih.govresearchgate.net The regulation of N-methyloctadecanamide levels through its synthesis and degradation is likely a component of the broader network that maintains cellular and systemic lipid homeostasis.

Implications for Endogenous Metabolic Regulation

Endogenous metabolites can act as critical signaling molecules that regulate cellular pathways in response to physiological changes. nih.govnih.gov For instance, endogenous methylarginines can regulate nitric oxide synthase, impacting vascular function, demonstrating how small methylated molecules can have significant physiological effects. nih.gov

The existence of N-methyloctadecanamide as an endogenous compound suggests it may have a role in metabolic regulation. Fatty acid amides are a class of lipid mediators that includes compounds with well-documented regulatory functions in pain, inflammation, and energy metabolism. nih.govnih.gov The enzymatic control of the levels of these lipids is a key mechanism for regulating their signaling activity. nih.gov

The biotransformation of N-methyloctadecanamide via CYP450 enzymes or potential hydrolysis by FAAH represents a mechanism for modulating its concentration and, therefore, its potential activity. While the specific signaling pathways modulated by N-methyloctadecanamide remain an area for future investigation, its structural similarity to other bioactive lipid amides implies a potential role in the intricate web of endogenous metabolic control. The dynamic control of its levels through specific metabolic pathways is crucial for any regulatory functions it may possess within the cell.

Advanced Analytical Techniques for N Methyloctadecanamide Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating N-Methyloctadecanamide from complex sample mixtures, a critical step prior to its identification and quantification. The choice of method depends on the sample matrix and the research objective.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like N-Methyloctadecanamide. In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.

The identification of N-Methyloctadecanamide is achieved by comparing its retention time and mass spectrum with that of a known standard or with entries in spectral libraries like the National Institute of Standards and Technology (NIST) database. For quantification, specific ions characteristic of N-Methyloctadecanamide are monitored, and their signal intensity is correlated with the concentration of the compound in the sample. google.com A common ionization technique used is electron ionization (EI) at 70 eV. google.com

Table 1: Typical GC-MS Parameters for Amide Analysis google.com

Parameter Setting
Chromatographic Column Capillary column (e.g., Rxi-624sil MS)
Injector Temperature 230–280 °C
Carrier Gas Helium
Oven Temperature Program Initial hold, followed by a temperature ramp
Ionization Mode Electron Ionization (EI)
Ionizing Energy 70 eV
Detector Mass Spectrometer (Quadrupole or Ion Trap)

This interactive table summarizes typical parameters for the GC-MS analysis of amide compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of N-Methyloctadecanamide in more complex biological or environmental samples, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. This technique is particularly advantageous for non-volatile or thermally labile compounds.

Coupling LC with tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity. In an MS/MS experiment, a specific precursor ion corresponding to N-Methyloctadecanamide is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and allows for accurate quantification even at very low concentrations in intricate matrices. High-resolution mass spectrometry (HRMS) can be paired with liquid chromatography to provide highly accurate mass data, further increasing confidence in compound identification. nih.govnih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of N-Methyloctadecanamide, providing detailed information about its molecular structure and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, specific functional groups absorb radiation at characteristic frequencies, resulting in a unique vibrational spectrum.

For N-Methyloctadecanamide, the FT-IR spectrum will exhibit characteristic absorption bands for the amide group and the long alkyl chain. The NIST WebBook provides reference spectra for N-methyloctadecanamide, showing key vibrational modes. nist.gov The amide I band (C=O stretching) and the amide II band (N-H bending and C-N stretching) are particularly diagnostic for the amide functionality. nih.govresearchgate.net The spectrum will also be dominated by strong absorptions in the 2800-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the octadecyl chain. docbrown.info

Table 2: Key FT-IR Absorption Bands for N-Methyloctadecanamide nist.govnih.govresearchgate.net

Wavenumber (cm⁻¹) Vibration Functional Group
~3300 N-H stretch Secondary Amide
~2920 and ~2850 C-H stretch Alkyl Chain (CH₂)
~1640 C=O stretch (Amide I) Secondary Amide
~1550 N-H bend, C-N stretch (Amide II) Secondary Amide

This interactive table highlights the principal infrared absorption frequencies for identifying the functional groups in N-Methyloctadecanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. semanticscholar.orgscilit.comnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectroscopy are employed to unambiguously determine the structure of N-Methyloctadecanamide.

In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of the signals provide information about the electronic environment, the number of protons, and the neighboring protons, respectively. youtube.com For N-Methyloctadecanamide, one would expect to see distinct signals for the N-methyl protons, the methylene (B1212753) protons adjacent to the carbonyl group and the nitrogen atom, a broad multiplet for the long chain of methylene groups, and a terminal methyl group signal. researchgate.netnetlify.app

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. mdpi.comnih.gov A distinct signal for the carbonyl carbon of the amide would be expected in the downfield region (around 170-180 ppm), along with signals for the N-methyl carbon and the various carbons of the octadecyl chain. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts for N-Methyloctadecanamide

Proton Environment Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃-CH₂... ~0.88 Triplet 3H
...(CH₂)₁₄... ~1.25 Multiplet 28H
...CH₂-C=O ~2.20 Triplet 2H
...C=O-NH-CH₃ ~2.75 Doublet 3H
...C=O-NH... ~5.5-6.5 Broad Singlet 1H

This interactive table presents the predicted proton NMR signals for N-Methyloctadecanamide, aiding in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. chemrxiv.org Unlike nominal mass spectrometry which provides integer masses, HRMS can measure the mass of a molecule to several decimal places. missouri.eduwikipedia.orgnih.gov

The molecular formula of N-Methyloctadecanamide is C₁₉H₃₉NO. nist.gov Using the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, the theoretical monoisotopic mass can be calculated with high precision. sisweb.com An HRMS analysis of a sample of N-Methyloctadecanamide would yield an experimental mass that can be compared to the theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the proposed elemental composition, thereby confirming the molecular formula of the compound. nih.gov

Mass Spectrometry-Based Metabolomics for Biological Systems

Mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC) is a cornerstone of metabolomics, offering the high sensitivity and selectivity required to analyze low-abundance lipids like N-Methyloctadecanamide in complex biological samples. nih.govuab.edu The goal of these metabolomic or more specifically, lipidomic, approaches is to comprehensively identify and quantify small molecules within a biological system. acs.org

A typical workflow for the analysis of N-Methyloctadecanamide in biological matrices such as plasma, serum, or tissue involves several key steps:

Sample Preparation and Extraction: The initial and most critical step is the extraction of lipids from the biological sample. acs.org Due to the amphiphilic nature of many lipids, methods must be chosen carefully to ensure high recovery and minimal degradation. acs.org Liquid-liquid extraction (LLE) is commonly employed. The Folch procedure, which uses a chloroform/methanol (B129727) solvent system, is a well-established method that yields good recovery rates for a wide range of lipids, including fatty acid amides. nih.gov Another common method is the Bligh and Dyer technique. After extraction, the sample is often concentrated to enrich the analytes of interest.

Chromatographic Separation: To reduce the complexity of the biological extract and separate N-Methyloctadecanamide from other interfering lipids, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used. upce.cz Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) chromatography can be effective. nih.govupce.cz For instance, a C18 column is often used in RP-HPLC to separate lipids based on their hydrophobicity. Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for lipid analysis, sometimes offering faster separation and higher robustness compared to HPLC. nih.govupce.cz

Mass Spectrometric Detection and Quantification: Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that allows the molecule to be ionized intact, typically forming a protonated molecule [M+H]⁺ in positive ion mode. mdpi.com

For quantitative analysis, tandem mass spectrometry (MS/MS) is the method of choice. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and specificity. nih.gov In this setup, the first quadrupole selects the precursor ion (the m/z of protonated N-Methyloctadecanamide), which is then fragmented in the collision cell. The third quadrupole selects a specific, characteristic product ion for detection. nih.gov This two-stage filtering process minimizes background noise and enhances quantification accuracy. The use of stable isotope-labeled internal standards is crucial to correct for matrix effects and variations during sample preparation and analysis. nih.gov

Table 1: Typical Parameters for LC-MS/MS Analysis of N-Methyloctadecanamide
ParameterDescription
ChromatographyUHPLC with a C18 reversed-phase column
Mobile PhaseGradient elution with water/acetonitrile containing formic acid
Ionization ModePositive Electrospray Ionization (ESI+)
MS AnalysisTandem MS (MS/MS)
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺m/z specific to N-Methyloctadecanamide
Product IonCharacteristic fragment ion for quantification
Internal StandardDeuterium-labeled N-Methyloctadecanamide

Purity Assessment and Stability Studies

Ensuring the chemical purity and stability of N-Methyloctadecanamide is fundamental for its use as a reference standard and in any experimental setting. High-performance liquid chromatography (HPLC) is a primary technique for these assessments.

Purity Assessment: The purity of a N-Methyloctadecanamide sample is determined by quantifying the main peak relative to any impurity peaks in an HPLC chromatogram. An HPLC system equipped with a UV detector or, for higher specificity, a mass spectrometer, can be used. nih.gov The area percentage of the main peak is often used to express purity. For a direct and more accurate purity assay, an ultra-purified version of the compound can be used as a primary standard for calibration. nih.gov The assessment typically involves analyzing the compound for related substances, residual solvents, water content, and inorganic impurities. nih.gov

Table 2: Example Purity Profile for a Batch of N-Methyloctadecanamide
AnalysisMethodSpecificationResult
Assay (Purity)HPLC-UV≥ 98.0%99.2%
Related Impurity 1HPLC-UV≤ 0.5%0.25%
Related Impurity 2HPLC-UV≤ 0.5%0.15%
Total ImpuritiesHPLC-UV≤ 1.5%0.6%
Residual SolventsHeadspace GC-MSAs per guidelinesPass
Water ContentKarl Fischer Titration≤ 0.5%0.2%

Stability Studies: Stability studies are conducted to understand how the quality of N-Methyloctadecanamide varies over time under the influence of environmental factors such as temperature, humidity, and light. Fatty acid amides are generally stable compounds due to the resonance stabilization of the amide bond. researchgate.netyoutube.com However, forced degradation studies are performed by subjecting the compound to harsh conditions (e.g., strong acid, strong base, oxidation, high heat) to identify potential degradation products and pathways.

For long-term stability testing, samples are stored under controlled conditions (e.g., 25°C/60% RH and accelerated conditions like 40°C/75% RH) and analyzed at specific time points. The concentration of N-Methyloctadecanamide and the presence of any degradation products are monitored using a stability-indicating HPLC method.

Development and Validation of New Analytical Protocols

The development of a new analytical method for N-Methyloctadecanamide requires a systematic approach to optimize all parameters, from sample preparation to final analysis. Once developed, the method must be rigorously validated to ensure it is fit for its intended purpose. lipidomicstandards.org Method validation demonstrates that the protocol is reliable, reproducible, and accurate for the quantification of N-Methyloctadecanamide. acs.org Validation is performed in accordance with guidelines from regulatory bodies like the FDA or the International Council for Harmonisation (ICH). nih.gov

Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specific range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Summary of Validation Parameters for an Analytical Protocol
ParameterTypical Acceptance CriteriaAssessment Method
SpecificityNo significant interference at the retention time of the analyte.Analysis of blank matrix, matrix spiked with analyte and potential interferences.
Linearity (r²)Correlation coefficient (r²) ≥ 0.99Analysis of calibration standards at a minimum of five concentrations.
AccuracyRecovery within 85-115% (or tighter, e.g., 90-110%).Analysis of quality control (QC) samples at low, medium, and high concentrations.
Precision (RSD)Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ).Repeated analysis of QC samples within the same day and on different days.
LOD & LOQSignal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.Analysis of serially diluted low-concentration samples.
RobustnessResults remain within acceptable precision and accuracy limits.Varying parameters like column temperature, mobile phase composition, and flow rate.

Applications of N Methyloctadecanamide in Materials Science and Industrial Processes

Utilization as Surfactants and Emulsifying Agents

The molecular structure of N-Methyloctadecanamide, featuring a long C18 hydrophobic tail and a polar amide head, is characteristic of a non-ionic surfactant. Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. This property allows them to act as wetting agents, detergents, and emulsifiers.

While direct research on N-Methyloctadecanamide as a primary surfactant is not extensively documented in publicly available literature, its properties can be inferred from structurally similar fatty acid amides. For instance, Stearamide MEA (a mixture of ethanolamides of stearic acid) is utilized as an emulsifying agent, foam booster, and viscosity controller in personal care products atamanchemicals.com. These compounds function by adsorbing at the interface between oil and water phases, reducing interfacial tension and allowing for the formation of stable emulsions.

The N-methyl group in N-Methyloctadecanamide provides a degree of polarity, though less than the hydroxyl group in Stearamide MEA. This structure suggests it could be effective in specific emulsion systems, potentially where a less hydrophilic head group is desirable. Its role could be particularly relevant in non-aqueous or specialized formulations where it can act as a dispersing agent, helping to stabilize particles within a liquid medium, a function also noted for Stearamide MEA in the production of masterbatches atamanchemicals.com. The parent compound, Stearamide, is also frequently used as a precursor in the synthesis of various surfactants caymanchem.com.

Table 1: Potential Surfactant and Emulsifier Applications

Application Area Potential Function of N-Methyloctadecanamide
Personal Care Products Emulsifier, Viscosity Control Agent
Industrial Lubricants Dispersing Agent

Integration into Drug Delivery Systems and Nanocarriers

Nanocarriers, such as liposomes and polymeric nanoparticles, are revolutionary tools in medicine for improving the delivery of therapeutic agents to specific targets within the body mdpi.comnih.govnih.govscience.govmit.edu. These systems can enhance drug solubility, protect drugs from degradation, and reduce systemic side effects nih.gov. The components of these nanocarriers are often amphiphilic molecules that can self-assemble into organized structures.

Liposomes, for example, are spherical vesicles composed of a phospholipid bilayer surrounding an aqueous core mdpi.commdpi.comresearchgate.net. The amphiphilic nature of phospholipids, having a hydrophilic head and hydrophobic tail, is critical to their formation. Given its amphiphilic structure, N-Methyloctadecanamide could theoretically be incorporated into the lipid bilayer of liposomes or other lipid-based nanoparticles. Its long octadecyl chain would align with the hydrophobic tails of the phospholipids, while the N-methyl amide group would be oriented towards the aqueous phase.

Table 2: Theoretical Roles in Nanocarrier Systems

Nanocarrier Type Potential Function of N-Methyloctadecanamide
Liposomes Modify membrane fluidity and permeability
Solid Lipid Nanoparticles Component of the solid lipid matrix

Development of Novel Materials with Tailored Properties

The synthesis of new materials with specific, controlled properties is a cornerstone of materials science stanford.edu. Additives are often incorporated into base materials to modify their characteristics. N-Methyloctadecanamide, as a fatty acid amide, possesses inherent properties such as lubricity, thermal stability, and water repellency that can be imparted to other materials.

While the use of N-Methyloctadecanamide to create fundamentally new classes of materials is not widely reported, its role in modifying and tailoring the properties of existing materials, particularly polymers, is significant. By incorporating it into a polymer matrix, one can alter the surface properties and processability of the final product. For example, the migration of fatty amides to the surface of a polymer can create a lubricating layer that reduces friction, a key attribute for many applications europlas.com.vncargill.com.

Furthermore, the modification of polymer backbones with functional groups can drastically alter their properties. For instance, the N-methylolation of polyamide 4 was shown to change its melting point, tensile strength, and biodegradability, demonstrating how targeted chemical modification can tailor material properties rsc.org. Although a different process, this illustrates the principle that incorporating amide-containing molecules can be a powerful strategy for material design. The properties of N-Methyloctadecanamide could be leveraged in the development of novel polymer blends, composites, or surface coatings where its specific melting point and amphiphilic character can be used to control morphology and performance.

Role as Processing Aids in Polymer and Coating Formulations

One of the most established industrial applications for fatty acid amides is as processing aids in the polymer industry arkema.comknowde.comcargill.combehinpolymerco.com. These additives are crucial for improving the efficiency of manufacturing processes like extrusion and injection molding cargill.com. High friction between the molten polymer and the metal surfaces of processing equipment can lead to defects, reduce production speed, and increase energy consumption europlas.com.vncargill.com.

N-Methyloctadecanamide, like other long-chain fatty amides such as Erucamide and Oleamide (B13806), can function as a slip agent and a lubricant europlas.com.vncargill.commdpi.comrmit.edu.au. When mixed with a polymer, it has limited compatibility and tends to migrate to the surface of the polymer as it cools europlas.com.vncargill.com. This forms a thin, solid lubricating layer on the surface of the final product. This layer reduces the coefficient of friction (CoF), which is beneficial for applications like plastic films that need to slide over each other or over packaging machinery europlas.com.vncargill.com.

A study on N-isopropyl-stearamide and N,N-diisopropyl-stearamide as slip additives in polypropylene highlights the investigation into N-substituted amides for this purpose researchgate.net. These additives are evaluated based on their effect on properties like CoF, surface energy, and seal initiation temperature researchgate.net. N-Methyloctadecanamide would be expected to perform similarly, with its specific performance depending on its migration rate, which is influenced by its molecular weight and the type of polymer. In coating formulations, such additives can improve flow and leveling, and provide surface slip and mar resistance to the dried coating google.comgoogle.comresearchgate.net.

Table 3: Functions as a Polymer Processing Aid

Function Mechanism of Action
Slip Agent Migrates to the polymer surface to form a lubricating layer, reducing the coefficient of friction.
Internal Lubricant Reduces friction between polymer chains in the melt, lowering viscosity and improving flow.
Mold Release Agent Prevents the polymer part from sticking to the mold surface, facilitating easier removal.

Utility as a Reagent in Organic Synthesis

In organic synthesis, amides are a fundamental functional group and can serve as precursors to other molecules. While primary amides can be dehydrated to form nitriles, and both primary and secondary amides can be reduced to amines, they can also participate in a variety of other chemical transformations youtube.comyoutube.comyoutube.comyoutube.com.

Stearamide, the primary amide counterpart to N-Methyloctadecanamide, is noted for its use in the synthesis of other organic chemicals and surfactants caymanchem.com. This indicates that the long alkyl chain and the amide group serve as a useful chemical handle.

N-Methyloctadecanamide, as a secondary amide, is generally less reactive than a primary amide in some reactions but can still be a useful intermediate. The presence of the N-H bond allows for potential reactions such as deprotonation followed by alkylation or other modifications at the nitrogen atom. The carbonyl group of the amide can be targeted by strong reducing agents like lithium aluminum hydride to yield the corresponding secondary amine, N-methyloctadecylamine. While amides are generally stable, under harsh acidic or basic conditions, they can be hydrolyzed back to the parent carboxylic acid (stearic acid) and amine (methylamine).

Although specific, high-impact synthetic routes using N-Methyloctadecanamide as a key reagent are not prominently featured in general chemical literature, its structure allows it to serve as a building block for introducing a long, lipophilic C18 chain into a target molecule.

Environmental Fate and Ecotoxicological Considerations of N Methyloctadecanamide

Biodegradation Pathways and Rates in Environmental Compartments

Once broken down, stearic acid, a common fatty acid, is readily biodegradable and can be metabolized by a wide variety of microorganisms through beta-oxidation. Methylamine can also be utilized by microorganisms as a source of carbon and nitrogen. The rate of biodegradation in environmental compartments would depend on various factors including temperature, pH, oxygen availability, and the presence of microbial populations adapted to degrading such compounds.

Bioaccumulation Potential in Aquatic and Terrestrial Systems

The bioaccumulation potential of a chemical is its tendency to concentrate in organisms. This is often estimated using the octanol-water partition coefficient (Log Kₒw), with higher values indicating a greater potential to accumulate in fatty tissues. A bioconcentration factor (BCF) greater than 1 is indicative of a hydrophobic or lipophilic chemical with a propensity to bioaccumulate. parchem.com

Specific experimental data for the Log Kₒw and BCF of N-Methyloctadecanamide are not available. However, as a long-chain fatty acid amide, it is expected to be a lipophilic substance, suggesting a potential for bioaccumulation. The potential for a substance to bioaccumulate is primarily related to its lipophilicity. biorxiv.org For organic non-polar substances, the n-octanol-water partition coefficient (Kₒw) is often used as a predictor in quantitative structure-activity relationships (QSARs) for determining bioconcentration factors. biorxiv.org

It is important to note that bioaccumulation is not solely dependent on lipophilicity; metabolic processes within the organism can significantly reduce the concentration of a substance, thereby lowering its bioaccumulation. nih.gov

Ecotoxicity to Aquatic Organisms

There is a lack of specific ecotoxicity data for N-Methyloctadecanamide for key aquatic indicator organisms such as fish, Daphnia magna, and algae. However, assessments of other fatty amides can provide some context. For instance, an ecotoxicity assessment for "Amides, tallow, N,N-bis(2-hydroxypropyl)" reported a 96-hour LC₅₀ (the concentration lethal to 50% of the test fish) of 910 µg/L and a 48-hour EC₅₀ (the concentration effective in causing immobilization in 50% of the daphnids) of 140 µg/L. regulations.gov The chronic concentration of concern (COC) for this related compound, based on fish data, was determined to be 11 µg/L. regulations.gov

General principles of aquatic toxicity suggest that the mode of action for many non-polar organic chemicals is narcosis. The toxicity of a substance can be influenced by various factors, including its water solubility and bioavailability. epa.gov Without specific experimental data for N-Methyloctadecanamide, its potential for aquatic toxicity remains uncharacterized.

Table 1: Example Aquatic Ecotoxicity Data for a Related Fatty Acid Amide

Test OrganismEndpointValue (µg/L)Reference
Fish96-hour LC₅₀910 regulations.gov
Daphnia48-hour EC₅₀140 regulations.gov
FishChronic Value (ChV)114 regulations.gov

Terrestrial Ecotoxicity and Soil Microorganism Interactions

Specific studies on the terrestrial ecotoxicity of N-Methyloctadecanamide and its interactions with soil microorganisms are not present in the available literature. Generally, the introduction of organic compounds into the soil can have varied effects on microbial communities. Some microorganisms may be able to utilize the compound as a carbon or nitrogen source, leading to its biodegradation. Conversely, high concentrations of certain chemicals can inhibit microbial activity, potentially disrupting important soil processes like nutrient cycling. mdpi.comnih.gov

The impact of a substance on soil ecosystems depends on its concentration, persistence, and the specific sensitivities of the soil organisms, including microbes, invertebrates like earthworms, and plants. Given the expected biodegradable nature of the fatty acid and amine components of N-Methyloctadecanamide, long-term adverse effects on soil microorganisms at low environmental concentrations might be limited, but this has not been experimentally verified.

Environmental Monitoring and Risk Assessment Methodologies

Methods for the qualitative and quantitative analysis of some fatty acid amides in environmental and biological samples, such as edible vegetable oils, have been developed using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov These methods could potentially be adapted for the detection and quantification of N-Methyloctadecanamide in environmental matrices like water, soil, and biota.

For risk assessment, authorities in various regions employ structured approaches. For example, Environment and Climate Change Canada utilizes an Ecological Risk Classification (ERC) of organic substances. This risk-based approach uses multiple metrics for both hazard and exposure, considering factors like mode of toxic action, chemical reactivity, bioavailability, persistence, and long-range transport potential to classify the level of concern. canada.cacanada.ca Such a framework could be applied to N-Methyloctadecanamide if the required input data were available or could be reliably estimated.

Regulatory Frameworks and Safety Research

Specific regulatory frameworks governing N-Methyloctadecanamide are not prominently detailed in public databases. However, broader chemical regulations like the Toxic Substances Control Act (TSCA) in the United States and the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in Europe would apply.

As part of the Canadian Environmental Protection Act, 1999, a screening assessment of a group of "Fatty Amides" (which included oleamide (B13806) and erucamide, but not N-Methyloctadecanamide) was conducted. canada.ca This assessment considered these substances to be of low hazard potential. Based on the available information and the low toxicity of the representative compounds, the potential risk to human health and the environment was considered to be low. canada.cacanada.ca While this assessment did not specifically include N-Methyloctadecanamide, it provides an example of the regulatory evaluation of structurally related substances. Further safety research would be required to definitively characterize the risks associated with N-Methyloctadecanamide.

Conclusion and Future Research Perspectives on N Methyloctadecanamide

Synthesis of Key Research Findings and Contributions

A thorough review of existing scientific literature reveals a notable scarcity of dedicated research on N-methyloctadecanamide. The compound is occasionally cataloged in chemical databases, providing basic physicochemical properties, but in-depth studies exploring its biological significance are conspicuously absent.

One of the few instances where N-methyloctadecanamide has been identified is within the context of biofuel research. A study on the hydrothermal liquefaction of spirulina residue—the biomass remaining after the extraction of valuable compounds—detected the presence of N-methyloctadecanamide in the resulting bio-crude oil. core.ac.uk This finding is primarily analytical, identifying it as a product of a specific chemical process, rather than investigating its intrinsic properties or potential applications.

Beyond this, the scientific literature does not offer significant research findings or detail specific contributions of N-methyloctadecanamide to any particular field of study. This lack of data is a critical finding in itself, indicating that the compound is largely unexplored.

Identification of Emerging Research Areas and Unexplored Potential

Given the limited research, the identification of emerging research areas for N-methyloctadecanamide is largely speculative and based on the known functions of structurally related fatty acid amides. Fatty acid amides as a class are known to play roles in various physiological processes, including signaling and inflammation. This suggests a potential, yet unexplored, avenue for investigating whether N-methyloctadecanamide exhibits similar bioactivity.

The presence of the N-methyl group could significantly alter its properties compared to its unmethylated counterpart, octadecanamide (B89706). This could affect its solubility, membrane permeability, and interaction with biological targets. Therefore, a foundational area of research would be to synthesize and characterize N-methyloctadecanamide to enable further biological screening.

Potential, though currently hypothetical, areas of investigation include:

Neurobiology: Some fatty acid amides are known to interact with the endocannabinoid system. Research could explore if N-methyloctadecanamide has any affinity for cannabinoid receptors or related enzymes.

Metabolism: Investigating its metabolic fate and whether it influences lipid metabolism could be a fruitful area of research.

Material Science: Its amphiphilic nature could lend itself to applications in material science, for example, as a surfactant, lubricant, or in the formation of novel biomaterials.

Challenges and Opportunities in Translational Research

Translational research, the process of applying findings from basic science to enhance human health, is currently not a relevant concept for N-methyloctadecanamide due to the foundational lack of basic research.

The primary challenge is the absence of preclinical data. Without in vitro and in vivo studies to determine its biological effects, safety profile, and mechanism of action, there is no basis for considering its translation into clinical applications.

However, this presents a significant opportunity . Should initial screening studies reveal any interesting biological activity, the field would be wide open for development. The synthesis of N-methyloctadecanamide is likely achievable through established chemical methods, meaning that once a potential therapeutic target is identified, the path to creating derivatives and optimizing its structure for efficacy and safety could be relatively straightforward.

Interdisciplinary Collaborations for Holistic Understanding

To move our understanding of N-methyloctadecanamide from its current nascent stage, a concerted effort involving multiple scientific disciplines will be essential.

Synthetic and Medicinal Chemists would be crucial for developing efficient synthesis methods and creating a library of related compounds for structure-activity relationship studies.

Pharmacologists and Biochemists would be needed to screen the compound for biological activity, identify its molecular targets, and elucidate its mechanism of action.

Cell and Molecular Biologists could investigate its effects on cellular processes and signaling pathways.

Bioanalytical Chemists would play a key role in developing methods to detect and quantify the compound in biological matrices, which is essential for pharmacokinetic and metabolic studies.

Q & A

Q. What are the optimal synthetic routes for producing N-methyl-octadecanamide in a laboratory setting?

N-Methyl-octadecanamide is typically synthesized via the reaction of stearic acid (octadecanoic acid) with methylamine. Key steps include:

  • Acyl chloride formation : React stearic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions to generate stearoyl chloride .
  • Amidation : React the acyl chloride with methylamine in a polar aprotic solvent (e.g., dichloromethane) under controlled pH (8–9) to prevent side reactions. Purification via recrystallization or column chromatography yields >90% purity .

Q. How can researchers characterize the purity and structural integrity of N-methyl-octadecanamide?

Standard analytical methods include:

  • FTIR : Confirm the presence of amide C=O stretching (~1640 cm⁻¹) and N-H bending (~1550 cm⁻¹) bands .
  • NMR : ¹H NMR should show a singlet for the N-methyl group (~2.9–3.1 ppm) and a triplet for the terminal methyl group (~0.88 ppm). ¹³C NMR resolves the carbonyl carbon at ~175 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak at m/z 311.3 (C₁₉H₃₉NO⁺) .

Q. What safety protocols are critical for handling N-methyl-octadecanamide in laboratory settings?

  • Storage : Store in airtight containers at 4°C to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water .

Advanced Research Questions

Q. How can metabolomics studies leverage N-methyl-octadecanamide as a biomarker in disease models?

In a cyclophosphamide-induced liver injury model, N-methyl-octadecanamide was identified as a dysregulated metabolite via UPLC-Q-TOF/MS . Researchers should:

  • Design longitudinal studies to track metabolite levels pre/post-intervention.
  • Use multivariate statistical tools (e.g., PCA, OPLS-DA) to distinguish between control and treated groups .
  • Validate findings with isotopic labeling to confirm metabolic pathways .

Q. What experimental strategies resolve contradictions in reported biological activities of N-methyl-octadecanamide?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. pro-apoptotic effects) may arise from:

  • Concentration-dependent effects : Perform dose-response assays (0.1–100 µM) to identify therapeutic vs. cytotoxic thresholds.
  • Cell line specificity : Compare activity across multiple cell lines (e.g., HEK-293 vs. HepG2) to assess tissue-specific interactions .
  • Solvent artifacts : Use solvent controls (e.g., DMSO) to rule out interference in bioassays .

Q. How does the amphiphilic nature of N-methyl-octadecanamide influence its interaction with lipid bilayers?

The compound’s long alkyl chain and polar amide group enable:

  • Membrane integration : Use fluorescence anisotropy or DSC to measure changes in bilayer fluidity.
  • Micelle formation : Critical micelle concentration (CMC) can be determined via surface tension measurements .
  • Computational modeling (MD simulations) can predict insertion angles and stability in lipid bilayers .

Q. What advanced separation techniques are recommended for isolating N-methyl-octadecanamide from complex mixtures?

  • HPLC : Use a C18 column with a gradient elution (acetonitrile/water, 70:30 to 95:5) and UV detection at 210 nm.
  • Preparative TLC : Optimize mobile phases (e.g., chloroform:methanol, 9:1) for high-yield recovery .

Q. How can researchers validate the stability of N-methyl-octadecanamide under varying experimental conditions?

  • Thermal stability : Conduct TGA/DSC to assess decomposition temperatures (>200°C typical for amides) .
  • pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC over 24–72 hours .

Q. What computational tools are effective for predicting the reactivity of N-methyl-octadecanamide in catalytic systems?

  • DFT calculations : Use Gaussian or ORCA to model reaction pathways (e.g., hydrolysis or methylation).
  • Docking studies : Predict binding affinities with enzymes (e.g., lipases) using AutoDock Vina .

Q. How do structural analogs of N-methyl-octadecanamide compare in drug delivery applications?

Compare with:

  • N-Stearoylethanolamine : Higher hydrophilicity due to ethanolamine substitution, enhancing aqueous solubility .
  • N-Oleoyl amides : Unsaturated chains improve membrane permeability but reduce thermal stability .
  • Use Franz cell assays to evaluate transdermal delivery efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.